molecular formula C9H9ClO3S B12651732 Vinyl 6-chlorotoluene-3-sulphonate CAS No. 84540-41-0

Vinyl 6-chlorotoluene-3-sulphonate

Cat. No.: B12651732
CAS No.: 84540-41-0
M. Wt: 232.68 g/mol
InChI Key: OKHXKDPGLQZKKE-UHFFFAOYSA-N
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Description

Vinyl 6-chlorotoluene-3-sulphonate is an organic compound with the chemical formula C9H9ClO3S It is a derivative of toluene, where the vinyl group is attached to the benzene ring, and the sulphonate group is substituted at the 3-position, with a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl 6-chlorotoluene-3-sulphonate can be synthesized through a series of organic reactionsThe reaction conditions typically involve the use of strong acids like sulfuric acid or chlorosulfonic acid for sulfonation, and a vinylation step using reagents such as vinyl acetate or vinyl bromide under catalytic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or copper complexes can enhance the yield and selectivity of the vinylation process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydroxide, amine, thiol groups.

Major Products Formed:

Scientific Research Applications

Vinyl 6-chlorotoluene-3-sulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of vinyl 6-chlorotoluene-3-sulphonate involves its reactivity towards nucleophiles and electrophiles. The vinyl group can participate in addition reactions, while the sulphonate group can act as a leaving group in substitution reactions. The chlorine atom can also undergo nucleophilic substitution, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

    Vinyl toluene sulphonate: Similar structure but without the chlorine atom.

    Vinyl benzene sulphonate: Lacks the methyl group on the benzene ring.

    Vinyl chlorobenzene sulphonate: Similar but with different substitution patterns on the benzene ring.

Properties

CAS No.

84540-41-0

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

ethenyl 4-chloro-3-methylbenzenesulfonate

InChI

InChI=1S/C9H9ClO3S/c1-3-13-14(11,12)8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3

InChI Key

OKHXKDPGLQZKKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC=C)Cl

Origin of Product

United States

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